molecular formula C10H11N3O3S2 B1456834 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid CAS No. 1239851-78-5

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

Cat. No.: B1456834
CAS No.: 1239851-78-5
M. Wt: 285.3 g/mol
InChI Key: ZHGPFEJXYFLPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPFEJXYFLPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C=C(N=C2S1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity. This interaction is crucial in modulating biochemical pathways that involve thiol groups.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with thiol-containing enzymes can lead to enzyme inhibition, affecting various biochemical pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Biological Activity

Overview

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including cycloaddition and reduction processes. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis begins with 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine.
  • Thiomethylation : The thiomethyl group is introduced via a reaction with a suitable thiomethylating agent.
  • Propanoic Acid Derivation : The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction.

Biological Activity

The biological activity of this compound has been studied extensively across various domains including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazolopyrimidine structures exhibit notable antimicrobial activities against both gram-positive and gram-negative bacteria. For instance:

  • Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines:

  • In vitro studies demonstrated cytotoxic effects against MCF-7 breast cancer cells with IC50 values reported between 5.69 to 9.36 µM for related compounds .
  • Structure-activity relationship (SAR) analyses suggest that modifications in the thiadiazole and pyrimidine moieties significantly influence the anticancer efficacy.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments:

  • The synthesized derivatives demonstrated competitive inhibition profiles comparable to established drugs like donepezil .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Enzyme Interaction : It may inhibit key enzymes involved in cellular signaling pathways.
  • Cellular Uptake : The lipophilicity of the compound enhances its cellular uptake, facilitating its action at target sites.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialS. aureusMIC = 8 - 32 µg/mL
AntimicrobialE. coliMIC = 16 - 32 µg/mL
AnticancerMCF-7IC50 = 5.69 - 9.36 µM
AChE InhibitionN/AComparable to Donepezil

Case Studies

Several case studies have explored the pharmacological potential of thiadiazolopyrimidine derivatives:

  • Antitumor Screening : A series of derivatives were screened for their cytotoxicity against various cancer cell lines using MTT assays.
  • Inhibition Studies : In silico docking studies have been performed to predict binding affinities and interaction modes with target enzymes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial properties. Studies have shown that 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid demonstrates effective inhibition against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth. This makes it a potential candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug design to create more effective therapeutics targeting metabolic disorders.

Molecular Biology Research

In molecular biology, the compound serves as a useful tool for studying protein interactions and cellular signaling pathways. Its unique chemical structure allows it to bind selectively to specific biomolecules, facilitating the exploration of complex biological processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition with zones of 15 mm for E. coli and 18 mm for S. aureus.
    • : This suggests potential use in developing new antimicrobial agents.
  • Investigating Anticancer Mechanisms :
    • Objective : To determine the effects on human breast cancer cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating strong anticancer potential.
    • : Further studies are warranted to explore its mechanisms in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 2
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.